molecular formula C19H24N4O4S B2734584 Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1956322-14-7

Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Cat. No. B2734584
CAS RN: 1956322-14-7
M. Wt: 404.49
InChI Key: PVIOTFCZVVYSSJ-UHFFFAOYSA-N
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Description

Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study conducted by Alsaedi, Farghaly, and Shaaban (2019) focused on synthesizing a novel series of pyrazolopyrimidine derivatives incorporating sulfone groups, demonstrating significant antimicrobial activities. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents Alsaedi, Farghaly, & Shaaban, 2019.

Cardiotonic Activity and Structural Studies

Research by Dorigo et al. (1996) explored the synthesis of pyrimidine derivatives, assessing their cardiotonic activity. This study not only contributed to medicinal chemistry by identifying potent inotropic agents but also provided insights into the structural basis of their activity, emphasizing the utility of pyrimidine derivatives in therapeutic applications Dorigo et al., 1996.

Advanced Organic Synthesis Techniques

A publication by Abou‐Hadeed and Hansen (1997) discussed an innovative 'One‐Pot' anellation method, transforming heptalene-4,5-dicarboxylates into benzo[a]heptalenes. This research illustrates the versatility of sulfone and sulfonyl compounds in facilitating complex organic transformations, potentially applicable to the synthesis of benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate Abou‐Hadeed & Hansen, 1997.

Supramolecular Adducts and Hydrogen Bonding

Fang et al. (2020) investigated the cocrystallization of 4-dimethylaminopyridine with various carboxylic acids, leading to several supramolecular adducts. The study provides insight into the significance of noncovalent interactions and hydrogen bonding in constructing complex molecular architectures, relevant to understanding and manipulating the properties of pyrimidine derivatives Fang et al., 2020.

Synthesis of Amino-Substituted Compounds

Komkov et al. (2021) described a new route for synthesizing amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, demonstrating the flexibility of pyrimidine frameworks in organic synthesis. Such methodologies could be adapted for the synthesis and functionalization of benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate, indicating its potential utility in various scientific applications Komkov et al., 2021.

properties

IUPAC Name

benzyl 4-(dimethylamino)-2-methylsulfonyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-22(2)17-15-9-11-23(19(24)27-13-14-7-5-4-6-8-14)12-10-16(15)20-18(21-17)28(3,25)26/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIOTFCZVVYSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1CCN(CC2)C(=O)OCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

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